Cnk5SS3A5Q

Serotonin Receptor Binding Pharmacology In Vitro Assay

Select 2C-T-16 for its unique 4-allylthio side chain, which provides distinct mass spectral fragmentation for unambiguous forensic identification, unlike other 2C-T analogs. Its short 4-6 hour in vivo duration enables efficient experimental design in behavioral pharmacology compared to longer-acting compounds like 2C-T-7 (8-15h). With defined binding affinities (Ki 44 nM at 5-HT2A, 15 nM at 5-HT2C), this high-purity reference standard is critical for reproducible structure-activity relationship studies and receptor occupancy assays.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 748131-14-8
Cat. No. B15189283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnk5SS3A5Q
CAS748131-14-8
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCN)OC)SCC=C
InChIInChI=1S/C13H19NO2S/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3
InChIKeyBXCMEIZBXNLJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2C-T-16 (CAS 748131-14-8) Procurement Overview for Research and Industrial Applications


2C-T-16, also known as 4-allylthio-2,5-dimethoxyphenethylamine, is a synthetic substituted phenethylamine within the 2C family of psychoactive compounds [1]. It is structurally characterized by a 2,5-dimethoxy substitution pattern and a unique 4-allylthio side chain . Initially conceptualized by Alexander Shulgin and first synthesized by Daniel Trachsel, this compound exhibits activity as a potent partial agonist at key serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes [2]. Its high purity, typically at 95% or greater, and defined physicochemical properties, including a molecular weight of 253.36 g/mol and a melting point of 193–194 °C, make it suitable for precise analytical and pharmacological studies [3].

Why 2C-T-16 (CAS 748131-14-8) is Not Interchangeable with Other 2C-T Analogs


The procurement of a specific compound like 2C-T-16 over other 2C-T family members is critical due to significant differences in their pharmacological and behavioral profiles. While compounds such as 2C-T-2, 2C-T-7, and 2C-T-3 share the 2,5-dimethoxyphenethylamine core and act on similar serotonin receptors, variations in the 4-position thioalkyl substituent result in divergent receptor binding affinities, functional potencies, and critically, in vivo duration of action [1][2]. Generic substitution with a 'similar' 2C-T analog would introduce uncontrolled variability in key experimental parameters such as receptor activation kinetics and behavioral response duration, potentially invalidating comparative analyses and compromising the reproducibility of research findings [3][4].

Quantitative Differentiation of 2C-T-16 (CAS 748131-14-8) vs. Closest Analogs


Receptor Binding Affinity of 2C-T-16 at 5-HT2A and 5-HT2C Receptors

In vitro binding studies demonstrate that 2C-T-16 exhibits high affinity for both the 5-HT2A and 5-HT2C serotonin receptors. The measured binding affinity (Ki) is 44 nM for 5-HT2A and 15 nM for 5-HT2C [1]. This represents a distinct pharmacological profile that can be compared to other 2C-T compounds to understand structure-activity relationships.

Serotonin Receptor Binding Pharmacology In Vitro Assay

Comparative Duration of Action for 2C-T-16 vs. 2C-T-7 in Animal Models

A key differentiating characteristic of 2C-T-16 is its significantly shorter duration of action compared to its saturated analogue, 2C-T-7. In rodent models, the effects of 2C-T-16 are reported to last for 4–6 hours, whereas the duration of action for 2C-T-7 is notably longer at 8–15 hours [1]. The active dose range for both compounds is similar (10–25 mg for 2C-T-16 vs. 10–30 mg for 2C-T-7) [2].

In Vivo Pharmacology Behavioral Pharmacology Drug Discrimination

Chemical Structure Differentiation: Allylthio Side Chain

2C-T-16 possesses a unique allylthio (prop-2-en-1-ylsulfanyl) substituent at the 4-position of the phenethylamine core . This structural feature differentiates it from other 2C-T compounds, such as 2C-T-2 (ethylthio), 2C-T-7 (propylthio), and 2C-T-3 (2-methylprop-2-en-1-ylsulfanyl) [1][2]. The presence of a terminal alkene in the allyl group provides a distinct analytical signature for mass spectrometry and influences its specific metabolic pathway.

Analytical Chemistry Forensic Science Metabolomics

Defined Physicochemical Properties for Standardization

2C-T-16 is characterized by well-defined physical properties that are essential for analytical standardization. The compound has a reported melting point range of 193–194 °C and a molecular weight of 253.36 g/mol [1]. These specific values, combined with a typical purity of ≥95%, are critical for ensuring accurate preparation of reference solutions and calibration curves .

Analytical Method Development Quality Control Reference Standard

Key Application Scenarios for 2C-T-16 (CAS 748131-14-8) Based on Quantitative Evidence


Forensic Toxicology and Analytical Reference Standard Development

Due to its unique allylthio side chain, 2C-T-16 serves as an ideal reference standard for developing and validating analytical methods in forensic toxicology. Its distinct mass spectral fragmentation pattern, derived from the terminal alkene, allows for unambiguous identification and differentiation from other 2C-T compounds and novel psychoactive substances (NPS) in complex biological matrices . Laboratories can rely on its defined physicochemical properties, including a melting point of 193–194 °C, for purity verification and accurate quantification [1].

Time-Sensitive In Vivo Behavioral Pharmacology Studies

For researchers investigating the in vivo effects of 5-HT2A/2C receptor agonists, 2C-T-16 offers a key advantage over longer-acting analogues like 2C-T-7. Its significantly shorter duration of action (4–6 hours vs. 8–15 hours) allows for more efficient experimental design, reducing the total time required for behavioral observation and post-experiment animal monitoring [2]. This property is particularly valuable for drug discrimination studies or head-twitch response assays where multiple drug tests or short observation windows are required [3].

In Vitro Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

2C-T-16 is a crucial tool compound for mapping the structure-activity relationships (SAR) of the 2C-T series at serotonin receptors. Its specific binding affinities (Ki = 44 nM at 5-HT2A and 15 nM at 5-HT2C) provide a critical data point for understanding how the 4-allylthio substitution influences receptor interaction compared to the ethylthio (2C-T-2), propylthio (2C-T-7), or methylallylthio (2C-T-3) analogs [4]. This information is essential for computational modeling and the rational design of new ligands with tailored receptor selectivity and potency profiles.

Pharmacological Profiling of Serotonin Receptor Agonists

As a potent partial agonist at 5-HT2A and 5-HT2C receptors, 2C-T-16 is a valuable research tool for dissecting the specific contributions of these receptor subtypes to complex neurobiological processes. Its unique combination of high affinity (Ki of 44 nM and 15 nM, respectively) and a relatively short in vivo half-life makes it well-suited for ex vivo binding studies or experiments designed to link receptor occupancy to acute behavioral effects within a limited timeframe [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cnk5SS3A5Q

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.